N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Description
N1-(2,6-dimethylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide is a complex organic molecule, part of a broader category of compounds that have been studied for their unique chemical structures and reactions. This compound exemplifies the intricate interplay of functional groups within organic chemistry, offering insights into molecular design and synthetic strategies.
Synthesis Analysis
The synthesis of related compounds often involves the interaction of dimethylphenyl elements with sulfonamide and phenoxyphenyl groups. For instance, synthesis involving N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid demonstrates the complexity of creating such molecules. These processes typically require precise conditions to promote the desired reactions while minimizing side products (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(2,6-dimethylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide can be elucidated using X-ray crystallography, revealing intricate details about the arrangement of atoms and the spatial orientation of functional groups. This analysis aids in understanding the compound's reactivity and interactions with other molecules (Wit, Woldhuis, & Cerfontain, 2010).
Chemical Reactions and Properties
Chemical reactions involving the sulfonation of phenolic and aniline components illustrate the reactivity of such compounds under various conditions. These reactions are indicative of the compound's ability to undergo transformations, leading to diverse derivatives with potential applications in different fields (Wit, Woldhuis, & Cerfontain, 2010).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-9-8-10-18(2)23(17)25-24(27)19(3)26(31(4,28)29)20-13-15-22(16-14-20)30-21-11-6-5-7-12-21/h5-16,19H,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXFNYJVQSIDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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